molecular formula C12H13FN2O B8129980 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B8129980
M. Wt: 220.24 g/mol
InChI Key: RUIQTFFFLMCDNZ-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorobenzyl group attached to the nitrogen atom at position 1, and two methyl groups at positions 3 and 5 of the pyrazole ring. The presence of the fluorine atom in the benzyl group can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the fluorobenzyl group: The 3,5-dimethylpyrazole can then be reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrazole ring or the benzyl group.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-one.

    Reduction: Various reduced forms of the pyrazole ring or benzyl group.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol: Contains a chlorine atom instead of fluorine, which can affect reactivity and biological activity.

    1-(2-Methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-ol: The presence of a methyl group instead of fluorine can lead to different steric and electronic effects.

Uniqueness

The presence of the fluorine atom in 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol makes it unique compared to its analogs. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced biological activity and selectivity.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-8-12(16)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIQTFFFLMCDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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